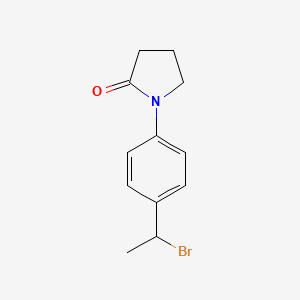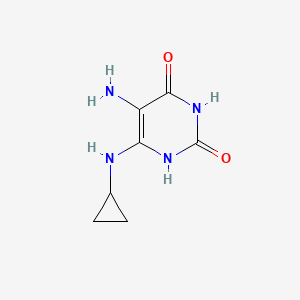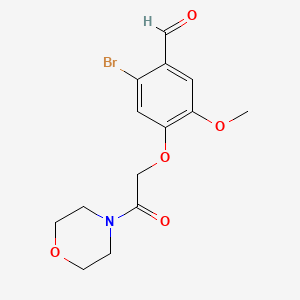
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenolic structure with a methoxy group and a nitrophenyl-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The phenolic and methoxy groups are introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings .
作用机制
The mechanism of action of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitrophenyl-triazole moiety is crucial for its biological activity, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to its combination of a phenolic structure with a nitrophenyl-triazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H12N4O4 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC 名称 |
2-methoxy-4-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H12N4O4/c1-23-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(6-3-9)19(21)22/h2-8,20H,1H3,(H,16,17,18) |
InChI 键 |
HWSCWQGORWJHIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)
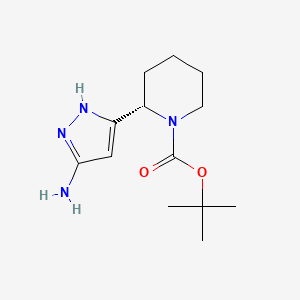
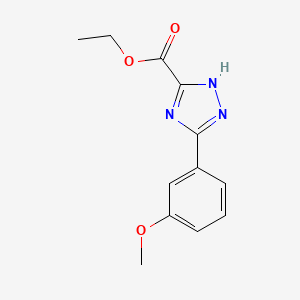
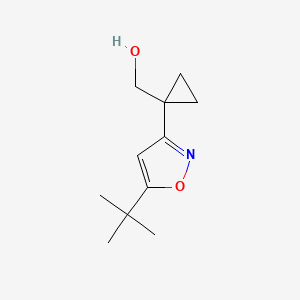
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
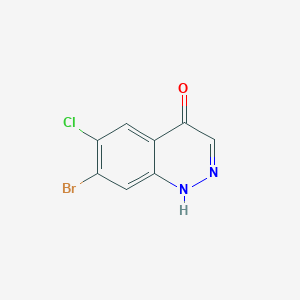



![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
